

# 3-Chloro-2-iodoaniline molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chloro-2-iodoaniline

Cat. No.: B130401

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## An In-Depth Technical Guide to 3-Chloro-2-iodoaniline

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of **3-Chloro-2-iodoaniline**, geared towards researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

**3-Chloro-2-iodoaniline** is an aromatic organic compound containing an aniline ring substituted with both a chlorine and an iodine atom. Its chemical structure and properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

## Quantitative Data Summary

The key quantitative data for **3-Chloro-2-iodoaniline** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	3-chloro-2-iodoaniline	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C6H5ClIN	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	253.47 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	70237-25-1	<a href="#">[1]</a> <a href="#">[3]</a>
Density	2.0±0.1 g/cm <sup>3</sup>	<a href="#">[4]</a>
Boiling Point	303.5°C at 760 mmHg	<a href="#">[4]</a>
Flash Point	137.4±23.7 °C	<a href="#">[4]</a>
XLogP3	2.5	<a href="#">[4]</a>

## Molecular Visualization

The two-dimensional chemical structure of **3-Chloro-2-iodoaniline** is depicted in the diagram below.

Caption: 2D structure of **3-Chloro-2-iodoaniline**.

## Experimental Protocols

**3-Chloro-2-iodoaniline** serves as a key building block in the synthesis of more complex molecules. A primary application is in the preparation of indolyl benzoic acid derivatives.[\[1\]](#) While specific synthesis protocols for **3-Chloro-2-iodoaniline** are not readily available in the provided search results, a general and practical method for the synthesis of 2-iodoanilines involves the transition-metal-free decarboxylative iodination of anthranilic acids.

## General Synthesis of 2-Iodoanilines via Decarboxylative Iodination

This protocol describes a general procedure for the synthesis of 2-iodoanilines from the corresponding anthranilic acids.

Materials:

- Substituted 2-aminobenzoic acid (anthranilic acid derivative)
- Iodine (I<sub>2</sub>)
- Potassium Iodide (KI)
- Acetonitrile (CH<sub>3</sub>CN)
- Oxygen (O<sub>2</sub>)
- High-pressure stainless-steel reactor
- Ethyl acetate
- Silica gel

**Procedure:**

- To a high-pressure stainless-steel reactor with a glass liner, add the substituted 2-aminobenzoic acid (1.0 mmol), I<sub>2</sub> (0.5 equiv), and KI (0.6 equiv).
- Add 10 mL of CH<sub>3</sub>CN to the reactor.
- Purge the autoclave by three cycles of pressurization and venting with O<sub>2</sub>.
- Pressurize the reactor with O<sub>2</sub> (10 bar).
- Stir the reaction mixture at 180°C for 4 hours.
- After the reaction is complete, cool the reactor in a water bath.
- Dilute the resulting solution with ethyl acetate.
- Add silica gel to the solution and evaporate the volatiles under vacuum.
- Purify the product by flash column chromatography on silica gel.

## Application in Larock Indole Synthesis

**3-Chloro-2-iodoaniline** is a valuable reagent in the Larock indole synthesis, a powerful palladium-catalyzed reaction for preparing substituted indoles.

Materials:

- **3-Chloro-2-iodoaniline**
- Disubstituted alkyne
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Anhydrous Dimethylformamide (DMF)
- Inert atmosphere (Argon or Nitrogen)

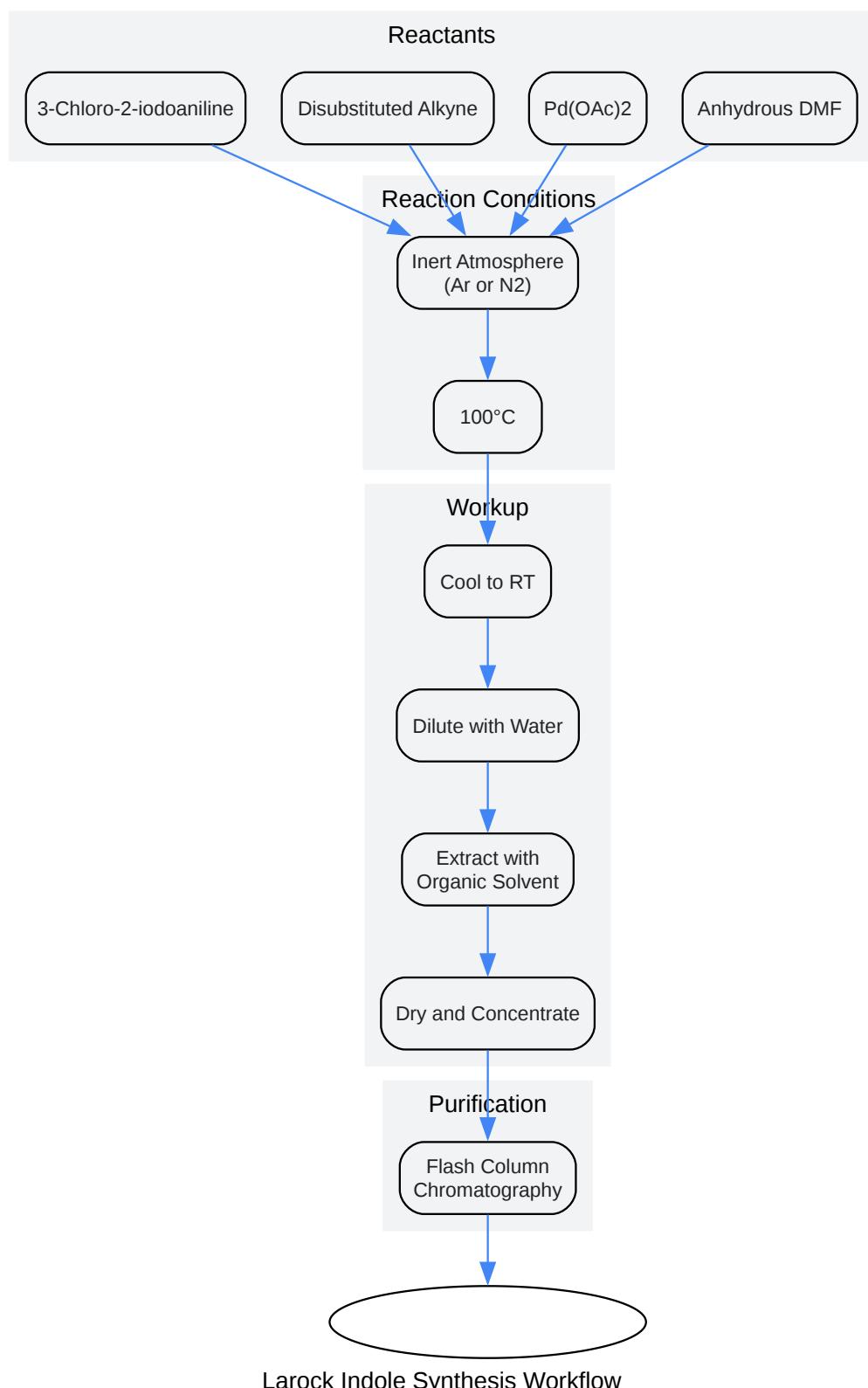
Procedure:

- In a flask, evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
- Add anhydrous DMF (5 mL) and the disubstituted alkyne (2.0-3.0 mmol) via syringe.
- Add **3-Chloro-2-iodoaniline** to the mixture.
- Add palladium(II) acetate (0.05 mmol) to the reaction mixture.
- Place the flask in a preheated oil bath at 100°C and stir vigorously.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted indole.

## Logical and Experimental Workflows

The following diagram illustrates the experimental workflow for the Larock indole synthesis, a key application of **3-Chloro-2-iodoaniline** in drug development and organic synthesis.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)